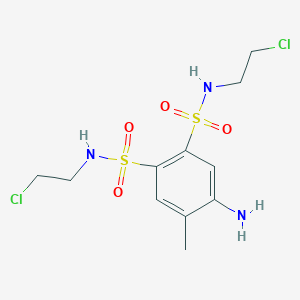
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzene ring substituted with amino, chloroethyl, and disulfonamide groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide typically involves multi-step organic reactions. One common route includes:
Nitration: The starting material, 5-methylbenzene-1,2-disulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with 2-chloroethylamine under basic conditions to introduce the bis(2-chloroethyl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation using industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the disulfonamide groups, potentially leading to the formation of sulfonic acids.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of azido or thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its structure allows it to form covalent bonds with nucleophilic sites in proteins and DNA, making it a useful tool in biochemical studies.
Medicine
Medically, the compound is investigated for its potential as an anticancer agent. The bis(2-chloroethyl) groups can form cross-links with DNA, inhibiting cell division and leading to cell death, which is a mechanism similar to that of some chemotherapy drugs.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials, particularly where its unique reactivity can be leveraged to create novel products.
作用機序
The mechanism of action of 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells.
類似化合物との比較
Similar Compounds
4-amino-1-N,2-N-bis(2-chloroethyl)benzene-1,2-disulfonamide: Lacks the methyl group, potentially altering its reactivity and biological activity.
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1-sulfonamide: Contains only one sulfonamide group, which may affect its solubility and reactivity.
4-amino-1-N,2-N-bis(2-chloroethyl)-benzene-1,2-disulfonamide: Lacks the methyl group, which can influence its chemical properties and biological interactions.
Uniqueness
The presence of both the methyl group and the bis(2-chloroethyl) groups in 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide makes it unique. The methyl group can influence the compound’s electronic properties and steric hindrance, while the bis(2-chloroethyl) groups are crucial for its biological activity, particularly in DNA alkylation.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2N3O4S2/c1-8-6-10(21(17,18)15-4-2-12)11(7-9(8)14)22(19,20)16-5-3-13/h6-7,15-16H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSYCWHSGPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)NCCCl)S(=O)(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














